1-butyryl-1H-indole-2,3-dione 1-butyryl-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15316138
InChI: InChI=1S/C12H11NO3/c1-2-5-10(14)13-9-7-4-3-6-8(9)11(15)12(13)16/h3-4,6-7H,2,5H2,1H3
SMILES:
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

1-butyryl-1H-indole-2,3-dione

CAS No.:

Cat. No.: VC15316138

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

1-butyryl-1H-indole-2,3-dione -

Specification

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name 1-butanoylindole-2,3-dione
Standard InChI InChI=1S/C12H11NO3/c1-2-5-10(14)13-9-7-4-3-6-8(9)11(15)12(13)16/h3-4,6-7H,2,5H2,1H3
Standard InChI Key LYWOFWNKZLWLPZ-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)N1C2=CC=CC=C2C(=O)C1=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Butyl-1H-indole-2,3-dione consists of an indole scaffold—a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 2- and 3-positions of the indole are oxidized to diketone groups (C=O\text{C=O}), while a butyl chain (-CH2CH2CH2CH3\text{-CH}_2\text{CH}_2\text{CH}_2\text{CH}_3) is attached to the nitrogen atom at the 1-position (Figure 1) . This substitution increases the compound’s lipophilicity compared to unsubstituted isatin, influencing its solubility and interaction with biological membranes .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H13NO2\text{C}_{12}\text{H}_{13}\text{NO}_{2}
Molecular Weight203.24 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLow in water; soluble in DMF, DMSO

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 1-butyl-1H-indole-2,3-dione typically involves alkylation of isatin. A common method utilizes butyl halides (e.g., butyl bromide) and a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) under reflux conditions :

  • Step 1: Dissolve isatin in anhydrous DMF.

  • Step 2: Add K2CO3\text{K}_2\text{CO}_3 to deprotonate the indole nitrogen.

  • Step 3: Introduce butyl bromide dropwise to facilitate nucleophilic substitution.

  • Step 4: Reflux the mixture at 80–100°C for 6–16 hours.

  • Step 5: Isolate the product via filtration and purify by recrystallization .

This method achieves moderate yields (50–70%) and is scalable for industrial production. Alternative approaches include using phase-transfer catalysts or microwave-assisted synthesis to enhance reaction efficiency .

Reactivity and Derivative Formation

The diketone moiety and aromatic indole ring enable diverse chemical transformations:

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 oxidizes the indole ring to quinone structures .

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the diketone to a diol (1-butyl-1H-indole-2,3-diol\text{1-butyl-1H-indole-2,3-diol}).

  • Electrophilic Substitution: Halogenation or nitration at the 5-position of the indole ring produces derivatives with enhanced bioactivity .

Biological and Pharmacological Applications

Antimicrobial Activity

1-Butyl-1H-indole-2,3-dione exhibits broad-spectrum antimicrobial properties. In vitro studies demonstrate efficacy against Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL) . The butyl chain enhances membrane permeability, facilitating interaction with bacterial efflux pumps and enzymes .

Central Nervous System Effects

Derivatives of 1-butylisatin show anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, potentially through modulation of GABAA_A receptors .

Industrial and Material Science Applications

Dye and Pigment Synthesis

The indole core serves as a precursor for azodyes and fluorescent pigments. For example, coupling with diazonium salts yields intensely colored compounds used in textile industries .

Coordination Chemistry

1-Butyl-1H-indole-2,3-dione acts as a ligand for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), forming complexes with applications in catalysis and materials science .

Comparative Analysis with Related Indole Derivatives

Table 2: Structural and Functional Comparison

CompoundSubstituentKey Properties
Isatin (1H-indole-2,3-dione)NoneAntiviral, anticonvulsant
1-MethylisatinMethyl (-CH3_3)Enhanced metabolic stability
1-EthylisatinEthyl (-CH2_2CH3_3)Intermediate lipophilicity
1-ButylisatinButyl (-C4_4H9_9)High lipophilicity, improved bioavailability

The butyl chain in 1-butylisatin confers superior membrane permeability compared to smaller alkyl derivatives, making it more effective in crossing the blood-brain barrier .

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